3-(4-Chlorophenyl)propyl methanesulfonate
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Overview
Description
3-(4-Chlorophenyl)propyl methanesulfonate is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . It is a synthetic compound that features a chlorophenyl group attached to a propyl chain, which is further linked to a methanesulfonate group.
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)propyl methanesulfonate typically involves the reaction of 3-(4-chlorophenyl)propanol with methanesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Scientific Research Applications
3-(4-Chlorophenyl)propyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It serves as a versatile building block in the synthesis of various organic molecules with potential biological activities.
Material Science: The compound’s ability to form specific interactions with other molecules makes it a candidate for the development of functional materials.
Chemical Synthesis: It is used as a reagent in the synthesis of Tiprolisant, a medication for the treatment of excessive daytime sleepiness in adults with narcolepsy.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester undergoes fission of the alkyl-oxygen bond, allowing the alkyl group to react with nucleophiles within the intracellular milieu . This reaction can lead to the modification of nucleophilic sites in biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
3-(4-Chlorophenyl)propyl methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl methanesulfonate: A simpler ester with a methyl group instead of a chlorophenyl group.
Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group.
Isopropyl methanesulfonate: Contains an isopropyl group instead of a chlorophenyl group.
The uniqueness of this compound lies in its chlorophenyl group, which provides additional reactivity and potential for interactions compared to simpler methanesulfonate esters[7][7].
Biological Activity
3-(4-Chlorophenyl)propyl methanesulfonate (CAS No. 61440-60-6) is a chemical compound that has garnered attention in medicinal chemistry and material science due to its versatile applications and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H13ClO3S
- Molecular Weight : 250.73 g/mol
- Structure : The compound features a chlorophenyl group attached to a propyl chain with a methanesulfonate functional group, which is known for its reactivity as an alkylating agent.
This compound primarily acts as an alkylating agent . The methanesulfonate ester undergoes fission, allowing the alkyl group to react with nucleophiles within cells. This interaction can lead to modifications in cellular proteins and nucleic acids, influencing various biological pathways .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for synthesizing various organic molecules with potential biological activities. Notably, it has been involved in the synthesis of compounds that exhibit antifungal and antitubercular properties .
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against several pathogenic fungi. For example, certain synthesized pyrazole derivatives showed promising results against strains of fungi and Mycobacterium tuberculosis, indicating the potential of this compound in developing new antifungal agents .
Cancer Research
The compound's mechanism of action suggests potential applications in cancer therapy due to its ability to influence cell signaling pathways associated with proliferation and survival. Specifically, it may modulate the activity of protein kinase B (PKB), which is implicated in tumorigenesis . Alterations in PKB signaling can affect apoptosis and cell growth, making this compound a candidate for further investigation in oncology.
Case Studies
Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Antifungal Efficacy : A study reported that certain derivatives exhibited strong antifungal activity against four pathogenic strains, suggesting their potential as therapeutic agents .
- Antitubercular Activity : Some compounds derived from this methanesulfonate demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, highlighting their relevance in treating tuberculosis .
- PKB Modulation : Investigations into the influence of this compound on PKB signaling pathways revealed its potential role in cancer cell proliferation and survival mechanisms .
Data Table: Biological Activities of Derivatives
Properties
IUPAC Name |
3-(4-chlorophenyl)propyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPANKSZVBOAPFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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